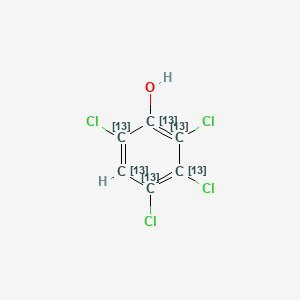

2,4,5,6-Tetrachlorophenol-13C6

Beschreibung

Significance of Stable Isotope-Labeled Internal Standards in Chemical Analysis

In quantitative analytical chemistry, achieving high precision and accuracy is paramount. musechem.com Stable isotope-labeled internal standards (SIL-IS) have become indispensable tools for this purpose, particularly in methods employing mass spectrometry. musechem.comcrimsonpublishers.com An internal standard is a compound added in a known amount to a sample before analysis. It helps to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. lgcstandards.com

SIL-IS are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to the analyte of interest. acanthusresearch.com This means they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer. crimsonpublishers.com By measuring the ratio of the analyte to the known concentration of the SIL-IS, analysts can achieve more accurate and reproducible quantification, compensating for matrix effects—the interference from other components in the sample—and variations in instrument performance. crimsonpublishers.comrsc.org The use of SIL-IS has been shown to significantly reduce analytical variability and improve the reliability of results in complex matrices like biological fluids and environmental samples. crimsonpublishers.com

Overview of Isotope Dilution Mass Spectrometry for Organic Contaminants

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides highly accurate and precise measurements of organic contaminants. rsc.org The method involves adding a known amount of a stable isotope-labeled analog of the target analyte to a sample prior to any processing steps. epa.gov This labeled compound acts as an internal standard.

The fundamental principle of IDMS is that the native (unlabeled) analyte and the added labeled standard will behave identically during extraction, cleanup, and analysis. epa.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the labeled standard. By using a mass spectrometer to measure the ratio of the signal from the native analyte to the signal from the labeled standard, the initial concentration of the analyte in the sample can be accurately determined. rsc.org This method effectively corrects for sample-to-sample variability and matrix-induced signal suppression or enhancement. rsc.orgchromatographyonline.com

IDMS is widely used for the quantification of persistent organic pollutants (POPs) in various environmental and biological samples, including water, soil, and serum. rsc.orgnih.govtandfonline.com For example, it has been successfully applied to measure POPs in dietary supplements and organic contaminants in urban stormwater. nih.govtandfonline.com The accuracy of IDMS makes it a reference method for validating other analytical procedures. rsc.org

Role of 2,4,5,6-Tetrachlorophenol-¹³C₆ as a Reference Standard and Tracer

2,4,5,6-Tetrachlorophenol-¹³C₆ is a stable isotope-labeled form of 2,4,5,6-tetrachlorophenol where all six carbon atoms in the phenyl ring have been replaced with the ¹³C isotope. lgcstandards.comscbt.com This labeling makes it an ideal internal standard and tracer for the analysis of its unlabeled counterpart and other related chlorophenols in environmental samples. osti.gov

As a reference standard, it is used to accurately quantify tetrachlorophenols and other chlorophenols in complex matrices. osti.gov When used in IDMS, 2,4,5,6-Tetrachlorophenol-¹³C₆ is added to a sample at the beginning of the analytical procedure. Because it behaves almost identically to the native tetrachlorophenol during extraction and analysis, it allows for precise correction of any analytical variations, leading to highly accurate quantitative results. epa.gov

Its role as a tracer is also significant in environmental studies. nih.gov By introducing 2,4,5,6-Tetrachlorophenol-¹³C₆ into an environmental system, researchers can track its movement, degradation, and transformation pathways. This provides valuable insights into the environmental fate of chlorophenols, which are known environmental pollutants. nih.govalfa-chemistry.com

Historical Context of Chlorophenol Research and the Advent of Labeled Analogs

Chlorophenols are a group of chemical compounds that have been widely used as pesticides, wood preservatives, and intermediates in the synthesis of other chemicals. nih.govinchem.org Their widespread use and persistence in the environment have led to significant research into their environmental fate, toxicity, and analytical detection. nih.govcdc.gov Early methods for determining chlorophenols in environmental samples often involved liquid-liquid extraction followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.comresearchgate.net However, these methods could be time-consuming and prone to inaccuracies due to matrix interferences. chromatographyonline.com

The development of more advanced analytical techniques, particularly those involving mass spectrometry, created a need for more reliable quantification methods. This led to the advent of stable isotope-labeled analogs of chlorophenols. The synthesis of compounds like 2,4,5,6-Tetrachlorophenol-¹³C₆ provided a powerful tool for researchers. nih.gov The use of these labeled compounds in conjunction with IDMS significantly improved the accuracy and precision of chlorophenol analysis, allowing for the detection of trace levels in complex environmental samples like water and soil. osti.govacs.org The U.S. Environmental Protection Agency (EPA) has developed methods, such as Method 1625 and Method 1653, that utilize isotope dilution for the analysis of semivolatile organic pollutants, including chlorophenols. epa.govnemi.gov

The availability of labeled analogs has been crucial for advancing our understanding of the environmental behavior and risks associated with chlorophenols. nih.gov

Interactive Data Table: Properties of 2,4,5,6-Tetrachlorophenol-¹³C₆

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₂Cl₄O | scbt.com |

| Molecular Weight | 237.85 g/mol | scbt.com |

| CAS Number | 1246820-81-4 | lgcstandards.comscbt.com |

| Unlabeled CAS Number | 58-90-2 | lgcstandards.comlgcstandards.com |

| Isotopic Purity | >95% (HPLC) | lgcstandards.com |

| Appearance | Neat | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRPFIJEJYOFN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of 2,4,5,6 Tetrachlorophenol 13c6

Methodologies for Carbon-13 Isotopic Labeling of Chlorophenols

The synthesis of ¹³C-labeled phenols, including chlorophenols, often involves multi-step processes that introduce the carbon-13 isotope at a key stage. researchgate.net While specific synthesis routes for 2,4,5,6-Tetrachlorophenol-¹³C₆ are often proprietary, general methodologies for carbon-13 labeling of phenols provide insight into the potential synthetic pathways.

One innovative approach involves a formal [5 + 1] cyclization reaction. uchicago.eduacs.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, after a lithium-halogen exchange, reacts with a ¹³C-labeled carbonate ester, such as [carbonyl-¹³C]dibenzyl carbonate, to form the phenol (B47542) ring with the isotope incorporated at the ipso-carbon. uchicago.eduacs.orgnih.gov This strategy has been successfully applied to prepare various 1-¹³C-labeled phenols. uchicago.edunih.gov Adapting this for a fully labeled ring would necessitate starting with a ¹³C₆-benzene derivative.

Another established method is the base-catalyzed condensation of a ¹³C-labeled malonate, like diethyl [2-¹³C]malonate, with a suitable partner to construct the benzene (B151609) ring. researchgate.net Subsequent functionalization and chlorination steps would then be required to yield the final tetrachlorophenol structure. The starting material for a fully labeled ring would likely be a ¹³C₆-benzene precursor, which would then undergo the necessary chemical transformations.

The introduction of isotopic labels can be strategically placed, either at specific sites (site-specific labeling) or throughout the core structure (core labeling). researchgate.netresearchgate.net For 2,4,5,6-Tetrachlorophenol-¹³C₆, all six carbon atoms of the benzene ring are replaced with carbon-13 isotopes. lgcstandards.comlgcstandards.com

Isotopic Purity Assessment of 2,4,5,6-Tetrachlorophenol-¹³C₆ Standards

The utility of 2,4,5,6-Tetrachlorophenol-¹³C₆ as a reference standard is critically dependent on its isotopic purity. uchicago.edunih.gov This assessment ensures that the material has the correct level of ¹³C enrichment and that the isotopes are in the correct positions within the molecule.

The primary technique for verifying the isotopic enrichment of ¹³C-labeled compounds is mass spectrometry (MS). biosynth.com High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the labeled compound, confirming the incorporation of the heavier carbon isotopes. uchicago.edu For 2,4,5,6-Tetrachlorophenol-¹³C₆, the expected molecular weight is approximately 237.85 g/mol , compared to the unlabeled counterpart's weight of around 231.89 g/mol . scbt.comusbio.net

Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is another powerful tool. uchicago.edu By comparing the signal intensity of the ¹³C-enriched positions to that of any residual ¹²C, a quantitative measure of isotopic enrichment can be obtained. uchicago.edu Research on other ¹³C-labeled phenols has demonstrated enrichment levels exceeding 98%. uchicago.edu

Positional isotopic purity confirms that the ¹³C atoms are located at the intended positions within the molecule. For 2,4,5,6-Tetrachlorophenol-¹³C₆, this means all six carbons of the aromatic ring should be ¹³C.

¹³C NMR spectroscopy is instrumental in this evaluation. The chemical shifts and coupling constants in the ¹³C NMR spectrum provide a detailed map of the carbon skeleton. researchgate.netuchicago.edu The absence of signals corresponding to ¹²C at any of the ring positions and the presence of characteristic ¹³C-¹³C coupling patterns would confirm the correct positional labeling.

Techniques for Verification of Isotopic Enrichment

Structural Elucidation and Confirmation of 2,4,5,6-Tetrachlorophenol-¹³C₆

The definitive confirmation of the chemical structure of 2,4,5,6-Tetrachlorophenol-¹³C₆ is achieved through a combination of analytical techniques.

Mass Spectrometry (MS): As mentioned, MS confirms the molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information, which should be consistent with the tetrachlorophenol structure. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show a single resonance for the hydrogen atom on the ring, with its chemical shift and coupling to adjacent ¹³C atoms providing structural confirmation. uchicago.edu

¹³C NMR: This is the most direct method for confirming the carbon skeleton. The spectrum will show distinct signals for each of the six carbon atoms in the ring, with their chemical shifts influenced by the attached chlorine and hydroxyl groups. uchicago.edu

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol and the C-Cl and C-C vibrations of the chlorinated aromatic ring.

The combination of these techniques provides unambiguous evidence for the structure and isotopic labeling of 2,4,5,6-Tetrachlorophenol-¹³C₆.

Production and Quality Control of Research-Grade 2,4,5,6-Tetrachlorophenol-¹³C₆

The production of high-purity, research-grade 2,4,5,6-Tetrachlorophenol-¹³C₆ is essential for its use as an analytical standard. biosynth.comchromachemie.co.in Manufacturers of stable isotope-labeled compounds adhere to stringent quality control protocols. shoko-sc.co.jp

The production process is typically conducted under controlled laboratory conditions, often in facilities certified to international standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com

Quality control measures involve a comprehensive suite of analytical tests to ensure the identity, purity, and stability of the final product. A Certificate of Analysis (CoA) accompanies the product, providing detailed information on the analytical data. scbt.comshoko-sc.co.jp

Typical Quality Control Data for Research-Grade 2,4,5,6-Tetrachlorophenol-¹³C₆:

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC, GC-MS | >95% lgcstandards.com |

| Isotopic Enrichment | Mass Spectrometry, ¹³C NMR | ≥99 atom % ¹³C |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Appearance | Visual | White to off-white solid |

This table is interactive. Users can sort and filter the data.

The final product is typically supplied as a neat (pure) solid and stored at low temperatures, such as -20°C, to ensure long-term stability. lgcstandards.comusbio.net

Advanced Analytical Methodologies Utilizing 2,4,5,6 Tetrachlorophenol 13c6

Development of Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) for Chlorophenol Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of chemical compounds. It relies on the use of an isotopically labeled version of the analyte of interest, which is added to the sample at the beginning of the analytical process. This labeled compound, or internal standard, behaves almost identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be determined with high precision, correcting for any losses that may have occurred during sample preparation. researchgate.net

2,4,5,6-Tetrachlorophenol-13C6 is a key internal standard used in the ID-GC-MS analysis of chlorophenols. biosynth.com Its six carbon atoms are replaced with the heavier carbon-13 isotope, resulting in a molecule that is chemically identical to its native counterpart but has a different molecular weight. biosynth.com This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of 2,4,5,6-tetrachlorophenol and other related chlorophenols in complex samples. oup.com

Sample Preparation Techniques Incorporating this compound

The initial and one of the most critical steps in the analysis of chlorophenols is the sample preparation phase. This involves extracting the target analytes from the sample matrix and concentrating them to a level suitable for instrumental analysis. The addition of this compound at the beginning of this process is crucial for ensuring the accuracy of the final results by accounting for any analyte loss during these procedures. dss.go.th

A variety of extraction techniques are employed to isolate chlorophenols from different sample types, each with its own advantages. nih.govcapes.gov.br

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes between the sample (usually aqueous) and an immiscible organic solvent. nih.govnih.gov It is a widely used technique for the extraction of chlorophenols from water samples. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reduced solvent consumption, and high enrichment capability. nih.govnih.gov In this method, the sample is passed through a solid sorbent material that retains the chlorophenols, which are then eluted with a small volume of a suitable solvent. researchgate.net

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than traditional methods like Soxhlet extraction. acs.org

Stir Bar Sorptive Extraction (SBSE): SBSE is a sensitive and solvent-less technique that uses a magnetic stir bar coated with a sorbent material to extract analytes from aqueous samples. osti.gov

Regardless of the method chosen, the incorporation of this compound as an internal standard is a common practice to ensure the reliability of the quantification. dss.go.thosti.gov

Chlorophenols are polar and often require derivatization before GC-MS analysis to improve their volatility and chromatographic behavior. osti.gov This process involves chemically modifying the phenolic hydroxyl group to create a less polar and more stable derivative.

Acetylation: This is a common derivatization technique where an acetyl group is added to the chlorophenol molecule, often using acetic anhydride (B1165640). nih.govnemi.gov The resulting acetate (B1210297) esters are more volatile and provide better chromatographic peak shapes. thermofisher.com In-situ acetylation, where the derivatization occurs directly in the sample matrix before extraction, is a widely used approach. ncasi.org

Silylation: This method involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, typically using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net Silylation is known to be a rapid and effective derivatization technique for phenols. nih.govresearchgate.net The reaction is often fastest in acetone. nih.gov

The use of this compound ensures that both the native and labeled compounds undergo derivatization at the same rate, maintaining the integrity of the isotope dilution method.

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Accelerated Solvent Extraction, Stir Bar Sorptive Extraction)

Chromatographic Separation Optimization with this compound

Gas chromatography (GC) is the cornerstone for separating the complex mixtures of chlorophenol derivatives before they enter the mass spectrometer. The goal of chromatographic separation is to achieve baseline resolution of all target analytes, including the various isomers of tetrachlorophenol. thermofisher.comepa.gov

The choice of the GC column is critical. Nonpolar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5), are commonly used for the analysis of derivatized chlorophenols. epa.govchula.ac.th The temperature program of the GC oven is carefully optimized to ensure the efficient separation of the analytes within a reasonable analysis time. thermofisher.com The nearly identical chemical properties of this compound and its native analog ensure they co-elute, or elute very closely, from the GC column, which is a fundamental requirement for accurate isotope dilution analysis. thermofisher.com

Mass Spectrometric Detection Parameters for this compound

Mass spectrometry (MS) is the detection technique that provides the high selectivity and sensitivity needed for the analysis of chlorophenols at trace levels. The mass spectrometer ionizes the molecules eluting from the GC column and separates them based on their mass-to-charge ratio (m/z).

For the analysis of chlorophenols, electron impact (EI) ionization is commonly used, typically with an electron energy of 70 eV. chromatographyonline.com The resulting mass spectra contain characteristic fragment ions that are used for identification and quantification.

To enhance sensitivity and selectivity, especially in complex matrices, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. oup.comscielo.org.mx In SIM mode, instead of scanning a wide mass range, the instrument is set to monitor only a few specific ions that are characteristic of the target analytes and their labeled internal standards. nih.govnih.gov

For the acetylated derivative of 2,4,5,6-Tetrachlorophenol, the molecular ion and key fragment ions would be selected. For its 13C6-labeled counterpart, the corresponding ions with a mass shift of +6 amu would be monitored. This allows for the simultaneous detection and quantification of both the native analyte and the internal standard, free from interferences from other compounds in the sample. scielo.org.mx

Table 1: Key Research Findings on Advanced Analytical Methodologies

| Analytical Step | Technique | Key Findings | References |

| Quantification | Isotope Dilution GC-MS | The use of ¹³C-labeled internal standards like this compound is crucial for accurate and precise quantification of chlorophenols, correcting for analytical losses. | biosynth.comresearchgate.net |

| Extraction | Accelerated Solvent Extraction (ASE) | ASE with water as a solvent, combined with SPME, has been successfully developed for the determination of chlorophenols in soil. | acs.org |

| Extraction | Stir Bar Sorptive Extraction (SBSE) | SBSE with in-situ derivatization is a highly sensitive method for the trace analysis of chlorophenols in water samples. | osti.gov |

| Derivatization | Acetylation | In-situ acetylation with acetic anhydride is an effective method for derivatizing chlorophenols prior to GC-MS analysis. | nih.govnemi.govthermofisher.com |

| Derivatization | Silylation | Silylation with BSTFA, particularly in acetone, provides a rapid and quantitative derivatization of chlorophenols. | nih.govresearchgate.net |

| Detection | Selected Ion Monitoring (SIM) | SIM mode in GC-MS provides high sensitivity and selectivity for the detection of chlorophenol derivatives, enabling quantification at low levels. | oup.comnih.govscielo.org.mx |

Ion Current Profile Analysis for this compound and Analytes

Ion current profile analysis is a fundamental technique in mass spectrometry for the identification and quantification of analytes. In the analysis of chlorophenols, this involves monitoring specific ions characteristic of the target compounds and the isotopically labeled internal standard, such as this compound.

Quantitative analysis is frequently performed using selected ion current profile (SICP) or extracted ion-current profile (EICP) areas. epa.govgovinfo.gov Analytes are identified by comparing their gas chromatography (GC) retention times and ion abundance ratios with those of authentic standards. epa.gov The extracted ion current profile areas for specific mass-to-charge ratios (m/z) of each compound are tabulated and used for calculation. ncasi.org For a compound to be positively identified, the retention time must align with the established calibration, and the characteristic m/z signals must match the reference spectra. ncasi.org This method allows for sensitive and selective detection, even in complex, matrix-loaded samples like soil extracts. dss.go.th

Implementation of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The integration of this compound into Liquid Chromatography-Mass Spectrometry (LC-MS) methods is a prime example of the isotope dilution technique. This compound acts as a stable, traceable marker that facilitates the precise quantification of chlorophenol pollutants in environmental and biological samples. biosynth.com LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an essential tool for analyzing chlorophenols due to its high selectivity and sensitivity. nih.govulisboa.pt

The use of an isotopically labeled internal standard like this compound is critical for correcting variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression or enhancement in the MS source. nih.gov Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar matrix effects, allowing for highly accurate quantification. nih.gov

Optimizing LC-MS/MS methods is crucial for achieving maximum sensitivity and reliability in chlorophenol analysis. The process begins with the optimization of mass spectrometry parameters by infusing a pure standard solution of the analyte to obtain the maximum signal for both the precursor (parent) ion and its characteristic product ions. nih.govulisboa.pt This involves studying fragmentation patterns, often comparing techniques like in-source collision-induced dissociation (CID) with MS/MS fragmentation to find the most intense and stable fragment ions. unl.pt For many chlorophenols, the transition from the deprotonated molecule [M-H]⁻ to the fragment ion [M-H-HCl]⁻ is selected for multiple reaction monitoring (MRM), a highly selective acquisition mode that leads to very low detection limits. unl.pt

Method Validation and Performance Characteristics with this compound as an Internal Standard

The use of this compound as an internal standard is pivotal for robust method validation, ensuring the analytical procedure is reliable, accurate, and fit for its intended purpose. Method validation assesses key performance characteristics, including accuracy, precision, detection limits, and resilience to matrix effects.

Accuracy, typically measured as percent recovery, and precision, measured as relative standard deviation (RSD), are critical performance metrics. The use of isotopically labeled internal standards like this compound significantly improves both. Studies show that this approach yields high average recoveries and low RSDs across various sample types. For instance, in the analysis of water samples, average recoveries of chlorophenols are often higher than 95% with RSD values below 10% when corrected with labeled surrogate standards. researchgate.net Multi-laboratory validation studies for analyzing chlorinated phenolics in water reported average recoveries for 2,3,4,6-tetrachlorophenol (B30399) to be 97% with an RSD of 10.1%. ncasi.org In soil analysis, the reproducibility of replicate extractions (n=6) showed RSD values ranging from 6.7% to 20.3% for various chlorophenols. dss.go.thacs.org

Table 1: Accuracy and Precision Data for Chlorophenol Analysis Using Labeled Standards

This table presents data from various studies, demonstrating the method's performance across different matrices.

| Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|

| 2,3,4,6-Tetrachlorophenol | Water (Pulp/Paper Mill) | 97 | 10.1 | ncasi.org |

| Pentachlorophenol (B1679276) | Water (Pulp/Paper Mill) | 85 | 20.2 | ncasi.org |

| 2,4,6-Trichlorophenol | Water (Pulp/Paper Mill) | 107 | 13.1 | ncasi.org |

| 2,3,4,6-Tetrachlorophenol | Spiked Soil | Not Reported | 16.7 - 19.8 | dss.go.thacs.org |

| Pentachlorophenol | Spiked Soil | Not Reported | 11.6 - 20.3 | dss.go.thacs.org |

The use of this compound as an internal standard allows for accurate quantification and the achievement of very low detection limits. The stable isotope dilution method enables precise measurement even at trace concentrations. Method Detection Limits (MDLs) and Limits of Quantification (LOQs) vary depending on the specific chlorophenol, the sample matrix, and the analytical instrumentation. For example, in the analysis of river water using stir bar sorptive extraction followed by thermal desorption-GC-MS, the calculated detection limit for 2,3,4,6-tetrachlorophenol was 2 pg/ml, with a quantification limit of 10 pg/ml. osti.gov In soil analysis using accelerated solvent extraction, detection limits for 2,3,4,6-tetrachlorophenol were in the low µg/kg range. dss.go.thacs.org

Table 2: Detection and Quantification Limits for Chlorophenols

This table summarizes the detection and quantification capabilities of methods utilizing labeled internal standards for chlorophenol analysis.

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| 2,3,4,6-Tetrachlorophenol | River Water | SBSE-TD-GC-MS | 2 pg/ml | 10 pg/ml | osti.gov |

| Pentachlorophenol | River Water | SBSE-TD-GC-MS | 5 pg/ml | 20 pg/ml | osti.gov |

| 2,4-Dichlorophenol | River Water | SBSE-TD-GC-MS | 2 pg/ml | 10 pg/ml | osti.gov |

| 2,3,4,6-Tetrachlorophenol | Soil | ASE-SPME-GC/MS | 3.9 - 6.0 µg/kg | Not Reported | dss.go.thacs.org |

| Pentachlorophenol | Soil | ASE-SPME-GC/MS | 5.7 - 6.7 µg/kg | Not Reported | dss.go.thacs.org |

| 2,4,6-Trichlorophenol | Urine | GC-MS | Not Reported | 3.6 ng/mg creatinine | researchgate.net |

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, pose a significant challenge in LC-MS analysis, potentially compromising reproducibility, accuracy, and sensitivity. nih.gov These effects can manifest as ion suppression (most common) or ion enhancement. The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard, such as this compound. nih.govnih.gov

Because the labeled standard co-elutes and shares almost identical ionization characteristics with the native analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is effectively normalized. A study on the mycotoxin deoxynivalenol (B1670258) demonstrated this principle powerfully: without an isotopic standard, apparent recoveries from wheat and maize were only 29% and 37%, respectively, due to severe matrix suppression. nih.gov However, when a ¹³C-labeled internal standard was used for correction, the calculated recoveries improved dramatically to 95% and 99%, respectively, demonstrating the indispensable role of isotopic analogs in achieving accurate quantification in complex matrices. nih.gov This principle is directly applicable to the analysis of chlorophenols in challenging samples like soil, sediment, and biological fluids. acs.orgresearchgate.net

Quantification and Detection Limits for Chlorophenols Enhanced by this compound

Quality Assurance and Quality Control Protocols Incorporating this compound

In analytical chemistry, robust Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and defensible data. The use of isotopically labeled standards, such as this compound, is a cornerstone of these protocols, particularly in the analysis of chlorophenols in various environmental matrices. These standards are integral to methods like isotope dilution, which is a highly accurate quantification technique.

Isotope dilution is a powerful calibration strategy that relies on the addition of a known amount of an isotopically labeled analog of the target analyte to a sample before processing. acs.org In this case, this compound is added to a sample to quantify the native 2,3,4,6-tetrachlorophenol. Since the labeled standard and the native analyte have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and analysis. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the labeled standard.

The quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. This approach effectively corrects for matrix effects and variations in extraction efficiency, leading to highly accurate and precise results. acs.org

For instance, in the analysis of chlorophenols in soil, ¹³C₆-labeled internal standards, including a tetrachlorophenol isomer, are added to the soil samples before the accelerated solvent extraction (ASE) procedure. acs.org This ensures that the standards experience the same extraction conditions as the native analytes, allowing for accurate quantification. acs.org Similarly, in methods for determining chlorophenols in textiles, ¹³C₆-labeled 2,3,4,6-tetrachlorophenol is used for quantitative determination. iteh.ai

Table 1: Example of Compounds Determined by GC-MS Using Isotope Dilution

| Analyte | Labeled Analog |

| 2,3,4,6-Tetrachlorophenol | 2,3,4,6-Tetrachlorophenol-¹³C₆ |

| Pentachlorophenol | Pentachlorophenol-¹³C₆ |

| 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenol-¹³C₆ |

| 2,4-Dichlorophenol | 2,4-Dichlorophenol-¹³C₆ |

This table illustrates the pairing of native analytes with their corresponding carbon-13 labeled standards for isotope dilution analysis.

Surrogate standards are compounds that are chemically similar to the target analytes but are not expected to be present in the original sample. They are added to every sample, blank, and calibration standard before extraction. The recovery of the surrogate standard provides a measure of the efficiency of the analytical method for each individual sample.

In several environmental analysis methods, isotopically labeled compounds like this compound can be used as surrogate standards. For example, in the analysis of semivolatile organic compounds in incineration flue gas, the recovery of ¹³C₆-pentachlorophenol was used to assess the efficiency of the extraction from XAD-2 resin. acs.org

Regulatory methods often specify acceptance criteria for surrogate recovery. If the recovery of a surrogate falls outside the established range, it may indicate a problem with the sample matrix or the analytical procedure, potentially invalidating the results for that sample. For example, EPA Method 1625C, which details the analysis of semivolatile organic compounds by isotope dilution GC-MS, outlines the use of labeled compounds and the importance of monitoring their recovery. epa.gov

NCASI Method CP-86.07, approved for determining chlorinated phenolics in water, utilizes 3,4,5-trichlorocatechol-¹³C₆ as a surrogate for chlorocatechols. ncasi.org The recovery of this surrogate is monitored in all samples to ensure data quality. ncasi.org

Table 2: Illustrative Surrogate Recovery Data for Chlorophenols in an Environmental Matrix

| Sample ID | Surrogate Compound | Spiked Amount (ng) | Measured Amount (ng) | Recovery (%) | Acceptance Criteria (%) |

| Sample 001 | 2,3,4,6-Tetrachlorophenol-¹³C₆ | 50 | 42 | 84 | 70-130 |

| Sample 002 | 2,3,4,6-Tetrachlorophenol-¹³C₆ | 50 | 48 | 96 | 70-130 |

| Blank | 2,3,4,6-Tetrachlorophenol-¹³C₆ | 50 | 45 | 90 | 70-130 |

| Matrix Spike | 2,3,4,6-Tetrachlorophenol-¹³C₆ | 50 | 34 | 68 | 70-130 |

This interactive table provides a hypothetical example of surrogate recovery data. The 'Acceptance Criteria' column indicates the range within which the recovery must fall for the data to be considered valid. A recovery of 68% for the Matrix Spike sample would typically trigger a laboratory investigation.

The consistent and well-documented use of this compound in these QA/QC protocols is fundamental to achieving the high level of accuracy and reliability required in modern analytical laboratories for environmental and safety monitoring.

Environmental Fate and Transformation Studies Using 2,4,5,6 Tetrachlorophenol 13c6 As a Tracer

Elucidating Degradation Pathways of Chlorophenols through Isotopic Tracing

Isotopic tracing with compounds like 2,4,5,6-tetrachlorophenol-¹³C₆ is a definitive method for elucidating the complex degradation pathways of chlorophenols. By introducing the ¹³C-labeled compound into a system, researchers can track the appearance of ¹³C-labeled metabolites. This provides unequivocal evidence of transformation and helps to construct detailed degradation maps, identifying transient intermediates and final breakdown products.

Photolytic Degradation Studies with 2,4,5,6-Tetrachlorophenol-13C6

Photolytic degradation is a significant process affecting chlorophenols in sunlit surface waters. While direct photolysis studies specifically tracing 2,4,5,6-tetrachlorophenol-¹³C₆ are not extensively documented in peer-reviewed literature, the pathways can be inferred from studies on similar tetrachlorophenol isomers. The primary mechanism of photolysis involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV radiation, leading to reductive dechlorination. cdnsciencepub.com

In a typical study, a solution of 2,4,5,6-tetrachlorophenol-¹³C₆ would be irradiated with light simulating the solar spectrum. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would then identify the ¹³C-labeled photoproducts. Expected degradation products would include various ¹³C-labeled trichlorophenols, dichlorophenols, and monochlorophenols as chlorine atoms are sequentially replaced by hydrogen. Further degradation can lead to the opening of the aromatic ring, forming smaller aliphatic molecules. Some studies on other chlorophenols have also noted the formation of more complex products like polychlorinated dihydroxybiphenyls and hydroxypolychlorodiphenyl ethers through radical coupling reactions. cdnsciencepub.com

A study on the photodegradation of 2,3,4,5-tetrachlorophenol (B165442) identified several key intermediates, which provides a model for what could be expected from 2,4,5,6-tetrachlorophenol-¹³C₆ degradation. mdpi.com

Table 1: Potential Photodegradation Intermediates of Tetrachlorophenols

| Precursor Compound | Potential Intermediate Products |

| 2,3,4,5-Tetrachlorophenol | 2,3,5-Trichlorophenol |

| 3,5-Dichlorophenol | |

| Dichlorodihydroxy-benzene | |

| 3,4,5-Trichlorocatechol |

This interactive table is based on data from studies on 2,3,4,5-tetrachlorophenol and illustrates likely degradation products for tetrachlorophenol isomers. mdpi.com

Biotransformation and Biodegradation Mechanism Investigations

The use of 2,4,5,6-tetrachlorophenol-¹³C₆ is crucial for studying biotransformation, as it allows researchers to distinguish between the parent compound and its metabolites from the complex organic background of microbial cultures or environmental samples.

Under aerobic conditions, the biodegradation of chlorophenols is typically initiated by monooxygenase enzymes. d-nb.infopnas.org For tetrachlorophenols, this involves the hydroxylation of the aromatic ring, often accompanied by the removal of a chlorine atom. A key enzyme in the degradation of highly chlorinated phenols is pentachlorophenol-4-monooxygenase (PcpB), which hydroxylates the phenol (B47542) at the para-position. nih.gov

In a tracer study using 2,4,5,6-tetrachlorophenol-¹³C₆, aerobic microorganisms, such as those from the Sphingomonas or Bacillus genera, would be incubated with the labeled compound. nih.govresearchgate.net The expected pathway would involve the initial conversion of the ¹³C-labeled tetrachlorophenol to a ¹³C-labeled trichlorohydroquinone. This intermediate would then undergo further enzymatic reactions, including reductive dehalogenation and ring cleavage, ultimately leading to the incorporation of the ¹³C into central metabolic pathways and the release of ¹³C-labeled carbon dioxide. The accumulation of lower-chlorinated metabolites is generally not observed in efficient aerobic degradation, as the initial hydroxylation step is often rate-limiting. nih.govresearchgate.net

Table 2: Key Steps in Aerobic Degradation of Highly Chlorinated Phenols

| Step | Reaction | Key Enzyme Type | Expected ¹³C-Labeled Product from 2,4,5,6-TeCP-¹³C₆ |

| 1 | Hydroxylation & Dechlorination | Monooxygenase (e.g., PcpB) | Trichlorohydroquinone-¹³C₅ |

| 2 | Reductive Dechlorination | Reductase | Dichlorohydroquinone-¹³C₅ |

| 3 | Ring Cleavage | Dioxygenase | ¹³C-labeled aliphatic acids |

| 4 | Mineralization | Various | ¹³C-labeled CO₂ |

This interactive table outlines the generalized aerobic pathway for highly chlorinated phenols like tetrachlorophenol. d-nb.infopnas.orgnih.gov

Anaerobic degradation of chlorophenols proceeds primarily through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen. epa.gov This process is a form of organohalide respiration for certain bacteria, such as Dehalobacter. Tracer studies using 2,4,5,6-tetrachlorophenol-¹³C₆ would allow for unambiguous tracking of this stepwise dechlorination.

In a typical anaerobic experiment, a methanogenic consortium or a specific dehalogenating culture would be exposed to 2,4,5,6-tetrachlorophenol-¹³C₆. ascelibrary.orgnih.gov The analysis of samples over time would reveal a cascade of ¹³C-labeled intermediates. For instance, the degradation of pentachlorophenol (B1679276) has been shown to produce various tetrachlorophenol isomers, which are then dechlorinated to trichlorophenols, dichlorophenols, and finally monochlorophenols. nih.gov The specific pathway depends on the microbial consortium and the position of the chlorine atoms, with ortho-chlorines often being removed preferentially. ascelibrary.org

Table 3: Example Anaerobic Reductive Dechlorination Pathway

| Precursor Compound | Intermediate Products | Final Phenolic Product |

| Pentachlorophenol | 2,3,4,6-Tetrachlorophenol (B30399) | 4-Chlorophenol |

| 2,4,6-Trichlorophenol | ||

| 2,4-Dichlorophenol |

This interactive table shows a documented anaerobic degradation pathway for a related compound, pentachlorophenol, highlighting the sequential dechlorination process that would be traced using a ¹³C-labeled analog. nih.gov

Aerobic Degradation Studies

Chemical Oxidation and Reduction Pathways

Advanced Oxidation Processes (AOPs) are effective for the chemical degradation of recalcitrant compounds like tetrachlorophenols. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which attack the aromatic ring. nih.govmdpi.com Using 2,4,5,6-tetrachlorophenol-¹³C₆ as a tracer in AOP studies, such as those involving UV/H₂O₂ or the Photo-Fenton process, would enable the identification of ¹³C-labeled oxidation products. nih.govbioline.org.br

The reaction is initiated by the addition of the hydroxyl radical to the ¹³C-labeled aromatic ring, leading to the formation of hydroxylated and dechlorinated intermediates like ¹³C-labeled trichlorocatechols or trichlorohydroquinones. Subsequent attacks by radicals lead to the cleavage of the aromatic ring, forming smaller ¹³C-labeled carboxylic acids (e.g., maleic, oxalic acid) before eventual mineralization to ¹³C-labeled CO₂. researchgate.net This detailed pathway information is critical for optimizing treatment processes and ensuring complete destruction of the pollutant and its potentially toxic byproducts.

Sorption and Desorption Dynamics in Environmental Matrices with this compound

Understanding the sorption and desorption behavior of tetrachlorophenols is vital for predicting their mobility and bioavailability in the environment. 2,4,5,6-Tetrachlorophenol-¹³C₆ is an ideal tracer for these studies, as it allows for precise quantification of the compound in both the aqueous and solid (soil or sediment) phases.

Sorption is typically studied using batch equilibrium experiments where a known mass of soil or sediment is mixed with a solution containing 2,4,5,6-tetrachlorophenol-¹³C₆. After equilibration, the concentration of the labeled compound remaining in the solution is measured, and the amount sorbed to the solid phase is calculated by difference. The use of the ¹³C₆-labeled standard ensures that the measurements are not confounded by any pre-existing contamination in the environmental sample.

The sorption of chlorophenols is strongly influenced by soil/sediment properties, such as organic matter content and pH. As weak acids, tetrachlorophenols exist in both neutral and ionized (phenolate) forms, with the neutral form being more hydrophobic and sorbing more strongly to organic matter. Therefore, sorption is generally higher in soils with high organic carbon content and at lower pH values. nih.govresearchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is often used to describe the sorption potential.

Table 4: Sorption Coefficients for Selected Chlorophenols

| Compound | Soil Type | Organic Carbon (%) | pH | Log Koc (L/kg) | Reference |

| 2,4,6-Trichlorophenol | Topsoil | 1.0 - 5.5 | 4.1 - 7.5 | 3.0 - 3.5 | nih.gov |

| 2,3,4,6-Tetrachlorophenol | Topsoil | 1.0 - 5.5 | 4.1 - 7.5 | 3.5 - 4.0 | nih.gov |

| Pentachlorophenol | Topsoil | 1.0 - 5.5 | 4.1 - 7.5 | 3.8 - 4.3 | nih.gov |

| 2,3,4,6-Tetrachlorophenol | N/A | N/A | N/A | ~3.8 | nih.gov |

This interactive table presents typical organic carbon-normalized sorption coefficient (Koc) values for various chlorophenols in topsoils, illustrating the influence of compound and environmental properties on sorption behavior. nih.govnih.gov

Desorption studies, which measure the release of the sorbed compound back into the water phase, can also be conducted using 2,4,5,6-tetrachlorophenol-¹³C₆. These experiments are critical for assessing the long-term potential for contaminant release and bioavailability.

Volatilization and Air-Water Gas Exchange Studies Using Isotopic Tracers

The use of isotopic tracers like this compound is fundamental for accurately determining the volatilization and air-water gas exchange rates of chlorophenols. In a typical experimental setup, a known quantity of the 13C-labeled compound would be introduced into a controlled aquatic system. By measuring its rate of transfer from the water phase to the gas phase using mass spectrometry, researchers can calculate the flux and Henry's Law constant, which are key parameters for environmental modeling. This isotopic labeling allows scientists to distinguish the experimental compound from any pre-existing, unlabeled tetrachlorophenol in the environment.

While this compound is designed for such applications, specific research studies detailing its direct use to quantify these physical processes are not prominently available in published literature. However, the environmental behavior of the parent compound, 2,4,5,6-tetrachlorophenol, is dictated by its physicochemical properties. Chlorophenols are weak acids, and their tendency to volatilize is highly dependent on the pH of the surrounding medium. researchgate.net In most environmental waters (neutral to alkaline pH), tetrachlorophenols exist predominantly in their anionic (phenolate) form, which is non-volatile. researchgate.netnih.gov Volatilization from water surfaces is therefore not considered a significant environmental fate process for these compounds. nih.gov The estimated Henry's Law constant for the isomer 2,3,4,5-tetrachlorophenol is very low, further indicating that it is not expected to be an important fate process. nih.gov

Table 1: Physicochemical Properties of Tetrachlorophenol Isomers

| Property | 2,3,4,5-Tetrachlorophenol | 2,3,4,6-Tetrachlorophenol |

|---|---|---|

| Molecular Formula | C₆H₂Cl₄O | C₆H₂Cl₄O |

| Molecular Weight | 231.9 g/mol | 231.9 g/mol |

| pKa | 6.35 nih.gov | 5.22 nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 4.21 nih.gov | 4.45 nih.gov |

| Vapor Pressure | 1.6 x 10⁻⁴ mm Hg (estimated) nih.gov | 4.23 x 10⁻⁵ mm Hg |

| Henry's Law Constant | 3.5 x 10⁻⁷ atm-m³/mol (estimated) nih.gov | 1.14 x 10⁻⁶ atm-m³/mol (estimated) |

Data presented for the unlabeled parent compounds as their properties govern environmental fate. The properties of the 13C6-labeled compound are virtually identical.

Bioaccumulation and Biomagnification in Environmental Compartments (excluding human studies)

The term bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources, including water, food, and sediment. up.pt Biomagnification is the process whereby the concentration of that chemical increases in organisms at successively higher levels in a food chain. cimi.org Isotopically labeled standards like this compound are critical for accurately measuring the concentration of the unlabeled contaminant in biological tissues, thereby enabling the calculation of bioaccumulation factors (BAF) and bioconcentration factors (BCF). biosynth.com

While specific studies detailing the bioaccumulation of this compound itself are not found, its role as an analytical tracer is to support research on its unlabeled counterpart. biosynth.com The potential for tetrachlorophenols to bioaccumulate in aquatic organisms is considered high based on their octanol-water partition coefficients (log Kow > 4). nih.gov However, experimental data show a range of bioaccumulation potential.

Research on the isomer 2,3,4,6-tetrachlorophenol has provided specific bioconcentration factors. The BCF, which measures uptake from water alone, is a key indicator of bioaccumulation potential.

Table 2: Bioconcentration Factors (BCF) for 2,3,4,6-Tetrachlorophenol in Aquatic Species

| Species | Exposure Concentration | BCF Value | Reference |

|---|---|---|---|

| Carp (Cyprinus carpio) | 10 µg/L | 25 - 62 | |

| Carp (Cyprinus carpio) | 1 µg/L | 36 - 95 |

Despite a moderate potential to bioconcentrate, tetrachlorophenols are not expected to significantly biomagnify in aquatic food webs. This is because they are relatively quickly metabolized and eliminated by organisms like fish. The biological half-life of most chlorophenols in fish is typically less than a day, which prevents the substantial buildup required for magnification through the food chain. researchgate.net Therefore, while tetrachlorophenols can accumulate in individual organisms exposed to contaminated water, their transfer and increasing concentration at higher trophic levels is considered limited. nih.gov

Isotope Fractionation and Source Apportionment Research with 2,4,5,6 Tetrachlorophenol 13c6

Investigating Compound-Specific Isotope Analysis (CSIA) of Chlorophenols

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic ratios of specific organic compounds within a complex mixture. enviro.wiki For chlorophenols, CSIA typically involves measuring the ratio of stable carbon isotopes, ¹³C to ¹²C, within the chlorophenol molecules. enviro.wiki The use of ¹³C-labeled standards, such as 2,4,5,6-Tetrachlorophenol-¹³C₆, is essential for accurate quantification and for correcting instrumental fractionation during analysis. chromservis.eudspsystems.eu

CSIA has been successfully applied to study the degradation of various organic pollutants. ufz.de The methodology enables the differentiation of reaction pathways, including various biodegradation and abiotic degradation processes. enviro.wiki By analyzing the isotopic composition of contaminants, researchers can gain insights into the transformation mechanisms occurring in the environment. enviro.wikiufz.de For instance, different degradation pathways often result in distinct isotopic fractionation patterns, which can serve as a "fingerprint" for specific processes. mdpi.com

The analytical process for CSIA of phenolic compounds often involves extraction from the environmental matrix, such as water or soil, followed by analysis using gas chromatography-isotope ratio mass spectrometry (GC-IRMS). acs.orgucdavis.edu For compounds like chlorophenols, derivatization might be necessary to improve their chromatographic properties. acs.org

Carbon Isotope Fractionation During Environmental Processes

Carbon isotope fractionation refers to the partitioning of carbon isotopes (¹³C and ¹²C) between different phases or chemical compounds. This phenomenon is a cornerstone of using stable isotopes to study environmental processes. In the context of chlorophenols, understanding carbon isotope fractionation is key to interpreting data from contaminated sites.

Kinetic Isotope Effects During Degradation Reactions

Kinetic isotope effects (KIEs) occur during chemical or biological reactions where molecules containing the lighter isotope (¹²C) react at a slightly faster rate than those with the heavier isotope (¹³C). whoi.edu This is because the bond involving the lighter isotope has a lower activation energy for cleavage. whoi.edu As a result, the remaining, undegraded contaminant becomes progressively enriched in the heavier isotope. ufz.de

The magnitude of the KIE provides valuable information about the reaction mechanism, specifically the rate-limiting step. ufz.deprinceton.edu A significant KIE suggests that the bond to the isotopically substituted atom is broken during this critical step. princeton.edu For example, studies on the degradation of other chlorinated compounds have shown that different degradation pathways (e.g., aerobic versus anaerobic) can produce significantly different carbon isotope enrichment factors. nih.gov This allows researchers to distinguish between various degradation processes occurring in the environment.

Table 1: Apparent Kinetic Isotope Effects (AKIE) for the Degradation of Various Organic Pollutants

| Compound | Degradation Process | AKIEc | Reference |

|---|---|---|---|

| p-Cresol | Anaerobic degradation by A. aromaticum | 1.0063 ± 0.0004 | acs.org |

| γ-HCH | Transformation by LinA1 | 1.024 ± 0.001 | researchgate.net |

| γ-HCH | Transformation by LinA2 | 1.025 ± 0.001 | researchgate.net |

Equilibrium Isotope Effects in Partitioning Phenomena

Equilibrium isotope effects (EIEs) occur when isotopes are distributed unevenly between two phases or chemical species at equilibrium. whoi.edu These effects are generally smaller than KIEs and are influenced by differences in the vibrational energies of the isotopic molecules in different states. princeton.edu In environmental systems, EIEs can influence the isotopic composition of chlorophenols as they partition between water, soil, and air.

For instance, volatilization from water can lead to minor isotope fractionation, although this effect is often considered negligible for many organic compounds. ufz.de However, understanding these subtle partitioning effects is crucial for accurately interpreting isotopic data, especially when trying to deconvolve fractionation due to degradation from that due to physical transport processes.

Application of Isotope Ratios for Source Apportionment of Chlorophenol Contamination

Different manufacturing processes and starting materials can lead to distinct isotopic signatures in chlorophenols. uni-halle.de These unique "isotopic fingerprints" can be used to trace the origin of contamination in the environment. mdpi.com By comparing the isotopic composition of chlorophenols found at a contaminated site to those of potential sources, it may be possible to identify the responsible parties. provectusenvironmental.com

Models have been developed that combine stable isotope mixing with degradation-induced fractionation to simultaneously apportion sources and quantify the extent of degradation. nih.gov These models often require the analysis of more than one element's stable isotopes (dual-isotope analysis) to provide unambiguous results. nih.gov For example, combining carbon and chlorine isotope analysis can provide a more robust assessment of contaminant sources and fate. researchgate.net

Table 2: Carbon Isotope Enrichment Factors (εC) for Anaerobic Transformation of HCH Isomers

| HCH Isomer | εC (‰) | Reference |

|---|---|---|

| α-HCH | -2.4 ± 0.4 to -3.7 ± 0.8 | researchgate.net |

| γ-HCH | -3.2 ± 0.2 to -5.5 ± 0.8 | researchgate.net |

| β-HCH | -1.9 ± 0.3 | researchgate.net |

| δ-HCH | -6.4 ± 0.7 | researchgate.net |

Tracing Environmental Transport and Fate of Chlorophenols Using 2,4,5,6-Tetrachlorophenol-¹³C₆

Isotopically labeled compounds like 2,4,5,6-Tetrachlorophenol-¹³C₆ are invaluable as internal standards and tracers in environmental studies. dspsystems.eu When added to an environmental sample, they undergo the same extraction and analytical procedures as the native (unlabeled) chlorophenols. This allows for precise quantification by correcting for any losses during sample preparation and analysis.

Furthermore, by introducing a known amount of a ¹³C-labeled chlorophenol into a controlled environmental system (e.g., a microcosm or a field plot), researchers can trace its movement and transformation. This approach helps to determine transport velocities, degradation rates, and the formation of breakdown products. For example, studies have used ¹³C-labeled compounds to track the atmospheric transport of semivolatile organic compounds and to characterize the biotransformation of pollutants in plants. ufz.denih.gov The use of these labeled compounds provides a direct way to follow the environmental pathways of chlorophenols and to validate models of their fate and transport.

Applications of 2,4,5,6 Tetrachlorophenol 13c6 in Environmental Monitoring and Regulatory Science

Role in Standardized Analytical Methods for Environmental Pollutants (e.g., EPA Methods)

2,4,5,6-Tetrachlorophenol-¹³C₆ and its isomers are indispensable in standardized analytical methods for detecting and quantifying chlorophenolic pollutants in various environmental matrices. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods that rely on isotope dilution techniques to ensure data quality.

In these methods, a known quantity of the ¹³C-labeled standard is added (spiked) into a sample at the beginning of the analytical procedure. nemi.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization steps. By measuring the final concentration of the labeled standard using Gas Chromatography-Mass Spectrometry (GC-MS), analysts can calculate a recovery percentage and correct the final concentration of the target analyte, thereby accounting for variability in the analytical technique. musechem.comnemi.gov

Several EPA methods for the analysis of phenols and semi-volatile organic compounds in water and solid waste, such as EPA Methods 604, 528, 1653, and 8270, utilize this isotope dilution approach. nemi.govwho.intthermofisher.com For instance, EPA Method 1653, which is designed to determine chlorinated phenolics in wastewater from the pulp and paper industry, explicitly involves spiking samples with stable isotopically labeled analogs of the compounds of interest. nemi.gov Similarly, NCASI Method CP-86.07, an EPA-approved alternative to Method 1653, employs labeled surrogates like 3,4,5-trichlorocatechol-¹³C₆ to monitor the recovery of chlorocatechols. ncasi.org The use of labeled standards like 2,4,5,6-Tetrachlorophenol-¹³C₆ improves the sensitivity and accuracy of these methods, allowing for the reliable detection of pollutants at low microgram-per-liter (µg/L) levels. musechem.comepa.gov

Table 1: Selected EPA Methods for Chlorophenol Analysis This table is interactive. Click on the headers to sort.

| Method Number | Title/Description | Typical Matrix | Analytical Technique | Role of Labeled Standards |

|---|---|---|---|---|

| EPA 528 | Determination of Phenols in Drinking Water | Drinking Water | GC-MS | Used as internal standards for quantification. thermofisher.com |

| EPA 604 | Phenols | Wastewater | GC-FID/ECD | Recommended for confirmation of results (often by GC-MS using isotope dilution). who.intepa.gov |

| EPA 1653 | Chlorinated Phenolics in Pulp & Paper Industry Wastewater | Wastewater | GC-MS | Required for isotope dilution quantification to correct for analytical variability. nemi.gov |

| EPA 8270 | Semivolatile Organic Compounds | Solid Waste, Soil, Water | GC-MS | Isotope dilution is a key technique for accurate quantification. who.int |

| NCASI CP-86.07 | Chlorinated Phenolics in Water | Wastewater | GC-MS | Uses labeled surrogates to monitor recovery. ncasi.org |

Interlaboratory Comparisons and Proficiency Testing Schemes Utilizing 2,4,5,6-Tetrachlorophenol-13C6

To ensure consistency and reliability of data across different laboratories, regulatory bodies and accreditation organizations conduct interlaboratory comparisons and proficiency testing (PT) schemes. In these programs, participating labs analyze a common sample containing a known concentration of pollutants. The use of isotopically labeled standards is fundamental to achieving the high-quality results necessary for successful participation.

Methods employing labeled standards like 2,4,5,6-Tetrachlorophenol-¹³C₆ are validated through rigorous testing, which includes assessing their accuracy and reproducibility. researchgate.netresearchgate.net For example, the development of an analytical method for chlorophenols in water and urine samples involved using ¹³C₆-labeled tetrachlorophenol as a surrogate standard, achieving average recoveries greater than 95%. researchgate.netresearchgate.net The accuracy of such methods is often confirmed by participating in proficiency interlaboratory tests. researchgate.net

The EPA's National Sewage Sludge Survey is an example of a large-scale monitoring program that relies on consistent analytical methods across multiple laboratories, where isotope dilution techniques are used to ensure data comparability. epa.gov Similarly, the validation of NCASI Method CP-86.07 involved an interlaboratory study to establish its robustness as an alternative to EPA Method 1653, a process that inherently relies on the precision afforded by labeled standards. ncasi.org These schemes are crucial for certifying laboratories and validating analytical methods for regulatory monitoring.

Research on Chlorophenol Occurrence and Distribution in Various Environmental Matrices

2,4,5,6-Tetrachlorophenol-¹³C₆ is a vital reference material for research aimed at understanding the sources, fate, and transport of chlorophenols in the environment. Its use allows scientists to accurately measure trace levels of these contaminants in complex samples. biosynth.com

Chlorophenols are found in aquatic systems due to their use as biocides and as byproducts of industrial processes and water disinfection. who.intresearchgate.net Research to quantify their presence relies on sensitive analytical methods. A study of 40 Canadian drinking water treatment facilities detected tetrachlorophenols in raw water samples at concentrations up to 13 nanograms per liter (ng/L). nih.gov

Analytical methods have been specifically developed for trace analysis in various water types. One such method, using stir bar sorptive extraction (SBSE) with in-situ derivatization followed by thermal desorption and GC-MS, employed 2,3,4,6-tetrachlorophenol-¹³C₆ as a surrogate standard. researchgate.netosti.gov This technique achieved detection limits in the low picogram per milliliter (pg/mL) range for river and tap water, demonstrating the high sensitivity enabled by labeled standards. researchgate.netresearchgate.net Such research is critical for assessing human exposure and the effectiveness of water treatment processes. who.int

Soil and sediment can act as sinks for chlorophenols released from industrial activities like wood preservation. nih.gov Studies have used isotope dilution methods to investigate contamination levels in these matrices. For example, 2,3,4,5-tetrachlorophenol (B165442) was found in soil from Finnish sawmills at concentrations up to 1 mg/kg and at a level of 2,500 µg/kg at an abandoned wood-preserving facility. nih.gov

Research comparing different extraction techniques for chlorophenols in soil has utilized ¹³C₆-labeled standards for accurate quantification. acs.org One study found that accelerated solvent extraction (ASE) with water was more effective than extraction with organic solvents for recovering chlorophenols from soil. acs.org In this research, ¹³C₆-labeled standards were added to soil samples before extraction to ensure precise measurement. acs.org Similarly, methods have been developed for analyzing chlorophenols in sediment samples, using ultrasonic extraction and SBSE, highlighting the broad applicability of these analytical approaches. researchgate.net

Future Research Directions and Emerging Methodologies

Integration with Non-Target Screening Approaches

Non-target screening (NTS) using high-resolution mass spectrometry (HRMS) has become a powerful tool for identifying a broad spectrum of unknown chemicals in environmental samples. mdpi.comau.dk However, a significant challenge in NTS is the variability introduced by matrix effects and instrumental drift, which can compromise data reliability. acs.org The integration of isotope-labeled internal standards (ILIS) like 2,4,5,6-Tetrachlorophenol-13C6 is a critical strategy to overcome these issues. acs.orgresearchgate.net

In NTS, ILIS are used to correct for variations in signal intensity, assuming that the labeled standard and the co-eluting unknown analyte experience similar matrix effects. acs.org While ideal, the availability of a corresponding labeled analog for every potential unknown is impossible in NTS. mdpi.com Therefore, research is focused on developing strategies that use a representative set of ILIS to apply corrections across the chromatogram. acs.org The selection of appropriate standards is crucial, as they can also cause signal suppression. acs.org Future workflows aim to refine the selection and use of ILIS in NTS to improve semi-quantification accuracy and enhance the reliability of identifying unknown environmental contaminants. mdpi.comnontargetedanalysis.org

Advancements in Microextraction Techniques for Chlorophenols with Labeled Analogs

Miniaturized sample preparation methods, or microextraction techniques, are gaining prominence as they align with the principles of Green Analytical Chemistry by reducing solvent consumption and sample volume. researchgate.net Techniques such as solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) are increasingly applied to the analysis of chlorophenols in environmental matrices like water, soil, and sediment. researchgate.netmdpi.comnih.gov

The primary advantage of these techniques is the pre-concentration of analytes from a large sample volume into a small extraction phase. mdpi.com However, the non-exhaustive nature of these extractions means that recovery can be variable. The incorporation of isotope-labeled analogs, such as this compound, directly into the sample prior to extraction is essential for accurate quantification. chromatographyonline.comnemi.gov These standards compensate for analyte losses during sample preparation and for matrix-induced variations in extraction efficiency. chromatographyonline.commusechem.com

Recent advancements focus on developing novel sorbent materials with higher extraction efficiency and selectivity for chlorophenols, including sol-gel coatings, magnetic nanoparticles, and molecularly imprinted polymers. researchgate.netfrontiersin.orgfrontiersin.org The combination of these advanced materials with the precision afforded by isotope-labeled internal standards promises to deliver highly sensitive and robust methods for chlorophenol analysis. nih.gov

Comparison of Microextraction Techniques for Chlorophenol Analysis

| Technique | Principle | Advantages | Role of Labeled Analogs | Reference |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Extraction onto a coated fiber, either by direct immersion or from the headspace. | Solventless, simple, portable. | Corrects for variability in adsorption/desorption and matrix effects. | mdpi.comfrontiersin.org |

| Stir Bar Sorptive Extraction (SBSE) | Extraction using a polymer-coated magnetic stir bar. | Higher sorbent volume than SPME, leading to higher analyte recovery and sensitivity. | Accounts for extraction efficiency and analyte loss during thermal or solvent desorption. | researchgate.netfrontiersin.org |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A small volume of extraction solvent is dispersed in the aqueous sample with the aid of a disperser solvent, forming a cloudy solution. | Fast, high enrichment factor, low solvent use. | Corrects for variations in extraction recovery and phase separation. | mdpi.comnih.gov |

Real-time Monitoring Applications Using Isotopic Tracers

Isotopic tracers, particularly those labeled with stable isotopes like Carbon-13 (¹³C), are powerful tools for tracking the movement and transformation of molecules in complex systems. researchgate.netcreative-proteomics.com In biomedical research, ¹³C-labeled compounds are widely used for real-time monitoring of metabolic pathways and fluxes. researchgate.netfossiliontech.com This concept is being extended to environmental science for real-time monitoring of contaminant fate and transport.

By introducing a ¹³C-labeled contaminant like this compound into a controlled environmental system (e.g., a soil column or bioreactor), researchers can trace its degradation pathways and identify transformation products. The distinct mass shift provided by the ¹³C label allows for the unambiguous detection of the tracer and its metabolites against a complex background using mass spectrometry. creative-proteomics.com This approach provides detailed information on reaction kinetics and transformation mechanisms. acs.org Future applications may involve the development of field-deployable sensors capable of real-time detection of isotopic tracers, offering a dynamic view of pollutant behavior in natural environments. iaea.org

Development of Novel Isotope-Labeled Internal Standards for Emerging Contaminants

While labeled standards for legacy pollutants like chlorophenols are relatively well-established, there is a pressing need for new ILIS for a wide array of emerging contaminants. musechem.comdspsystems.eu These include pharmaceuticals, personal care products, pesticides, and mycotoxins, which are increasingly detected in the environment. chromatographyonline.comnih.gov The development of multi-class analytical methods capable of detecting hundreds of compounds simultaneously further underscores the need for a broader range of available ILIS. nih.gov

The synthesis of these novel standards can be challenging and costly. isotope.com For complex biomolecules like cyanotoxins, synthesis may be prohibitively difficult, leading researchers to produce fully ¹⁵N-labeled standards by growing cell cultures in enriched media. isotope.com For other compounds, such as vitamin D metabolites, multi-step synthetic routes are required to introduce deuterium (B1214612) labels. mdpi.com The goal is to create standards that are chemically identical to the analyte but mass-shifted, ensuring they behave similarly during sample preparation and analysis, which is the foundation of the highly accurate isotope dilution method. musechem.commdpi.com Research in this area is crucial for enabling accurate risk assessment and regulatory monitoring of emerging environmental threats.

Computational Chemistry Approaches to Predict Isotope Effects and Compound Behavior

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. lodz.pl Quantum chemical methods are increasingly used to predict the thermodynamic properties, such as the heat of formation, for chlorinated phenols. figshare.comnewcastle.edu.au These calculations can assess the influence of chlorine position on the aromatic ring and predict how isotope fractionation affects these properties. figshare.com

Furthermore, theoretical modeling is instrumental in predicting and interpreting kinetic isotope effects (KIEs), which provide insight into reaction mechanisms. researchgate.net By calculating the KIE for a proposed reaction pathway, such as the dechlorination of a chlorophenol, and comparing it to experimental data, researchers can elucidate the rate-determining steps of degradation processes. acs.orgresearchgate.net For example, computational studies have been used to investigate the oxidative dechlorination of chlorophenols by enzymes, confirming reaction pathways. acs.org These computational approaches complement experimental work, reduce the need for extensive laboratory studies, and provide a deeper, mechanistic understanding of the environmental fate of contaminants like 2,4,5,6-tetrachlorophenol. lodz.pl

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1246820-81-4 | biosynth.comusbio.net |

| Molecular Formula | ¹³C₆H₂Cl₄O | usbio.netscbt.com |

| Molecular Weight | ~237.85 g/mol | biosynth.comusbio.net |

| Primary Use | Isotopically labeled internal standard for analytical chemistry. | biosynth.com |

| Application | Environmental analysis, toxicology, regulatory compliance. | biosynth.compharmaffiliates.com |

Q & A

Basic Research Questions

Q. How is 2,4,5,6-Tetrachlorophenol-13C6 utilized as an internal standard in environmental water analysis?

- Methodological Answer : The compound is used to quantify chlorophenols in water via GC/MS-SIM. Samples are spiked with 13C-labeled surrogates (including 2,3,4,6-Tetrachlorophenol-13C6), acidified to pH 2, and extracted using solid-phase extraction (OASIS HLB Plus cartridges). Derivatization with N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) enhances volatility, followed by GC/MS-SIM analysis. This method achieves a method detection limit (MDL) of 0.94 ng/L and average recovery of 107% for 2,4,6-trichlorophenol .

Q. What are the optimal storage conditions for this compound to ensure stability during experimental use?

- Methodological Answer : The compound should be stored at 0–6°C in tightly sealed containers to prevent degradation. Prolonged exposure to light or ambient temperatures may alter its isotopic integrity, affecting quantification accuracy in tracer studies .

Q. What steps are critical for validating a GC/MS-SIM method using this compound to achieve low detection limits and high recovery rates?

- Methodological Answer : Key steps include:

- Spiking : Add 13C-labeled surrogates to samples before extraction to correct for matrix effects.

- Derivatization : Use BSTFA for trimethylsilylation to improve chromatographic resolution.

- Calibration : Prepare calibration curves with internal standards (e.g., acenaphthene-d10).

- Validation : Calculate MDL and MQL via replicate analyses of spiked samples. For 2,4,6-trichlorophenol, MDL = 0.94 ng/L and MQL = 2.5 ng/L, with RSD < 2% .

Advanced Research Questions

Q. Why do certain tetrachlorophenol isomers exhibit distinct chemiluminescence (CL) intensities during advanced oxidation processes (AOPs)?

- Methodological Answer : Isomer-specific CL depends on substituent positions affecting electron transfer. For example, 2,3,5,6-tetrachlorophenol generates stronger CL than pentachlorophenol due to optimal chlorine arrangement enhancing radical formation. While 13C6 labeling does not directly alter CL, isotopic analogs like this compound can trace degradation pathways in AOPs, isolating isotope effects on reaction kinetics .

Q. How can researchers reconcile discrepancies in toxicological data between in vivo studies using unlabeled compounds and in vitro models employing 13C-labeled analogs?

- Methodological Answer : Discrepancies may arise from differences in bioavailability or metabolic pathways. For example, unlabeled 2,3,4,6-tetrachlorophenol showed hepatotoxicity in male rats at 100 mg/kg in a 13-week study, while labeled analogs may exhibit altered pharmacokinetics. Cross-validation using isotope dilution mass spectrometry (IDMS) can harmonize data by correcting for matrix interferences and recovery variations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving 13C-labeled chlorophenols?

- Methodological Answer : Use benchmark dose (BMD) modeling with software like EPA’s BMDS. For instance, a Hill model fit to liver weight data in rats exposed to unlabeled 2,3,4,6-tetrachlorophenol achieved a BMD of 8.7 mg/kg/day. For labeled compounds, Bayesian hierarchical models can account for isotopic tracer variability and improve uncertainty quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten